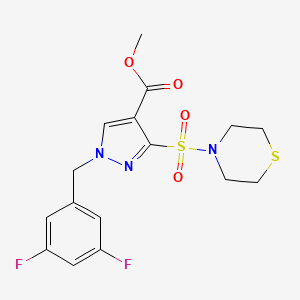

methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a 3,5-difluorobenzyl substituent at the N1 position, a thiomorpholinosulfonyl group at C3, and a methyl ester at C3. The pyrazole core is a versatile scaffold in medicinal and agrochemical research due to its ability to engage in hydrogen bonding and π-π interactions. The 3,5-difluorobenzyl moiety may enhance lipophilicity and receptor binding, while the thiomorpholinosulfonyl group could influence solubility and metabolic stability.

Properties

IUPAC Name |

methyl 1-[(3,5-difluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O4S2/c1-25-16(22)14-10-20(9-11-6-12(17)8-13(18)7-11)19-15(14)27(23,24)21-2-4-26-5-3-21/h6-8,10H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXVOABHMSYVOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarities :

- Both compounds feature a difluorobenzyl group (TAK-385: 2,6-difluoro; target: 3,5-difluoro), which may improve membrane permeability and target affinity.

- Sulfur-containing groups: TAK-385 has a thienopyrimidinone core, while the target compound includes a thiomorpholinosulfonyl group.

Functional Differences :

- TAK-385’s dimethylamino and methoxyurea substituents contribute to its role as a gonadotropin-releasing hormone (GnRH) antagonist with reduced cytochrome P450 inhibition, enhancing its therapeutic profile .

- The target compound’s methyl ester and thiomorpholinosulfonyl groups may prioritize metabolic stability over CYP interactions, though empirical data is needed.

Research Findings :

- TAK-385 demonstrates superior in vivo GnRH antagonism compared to analogs like sufugolix, attributed to optimized substituent positioning .

Fipronil (5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Trifluoromethyl)Sulfinyl)-1H-Pyrazole-3-Carbonitrile)

Structural Similarities :

- Pyrazole core with halogenated aryl groups (fipronil: 2,6-dichloro-4-trifluoromethylphenyl; target: 3,5-difluorobenzyl).

- Sulfur-containing substituents (fipronil: trifluoromethylsulfinyl; target: thiomorpholinosulfonyl).

Functional Differences :

- Fipronil’s sulfinyl group is critical for non-competitive antagonism of GABA receptors in insects, whereas the target’s thiomorpholinosulfonyl group may alter target specificity (e.g., mammalian vs. insect enzymes) .

- The amino and nitrile groups in fipronil enhance insecticidal activity, absent in the target compound.

Research Findings :

- Fipronil’s trifluoromethylsulfinyl group increases oxidative stability and bioactivity compared to ethylsulfinyl analogs like ethiprole .

Ethiprole (5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Ethylsulfinyl)-1H-Pyrazole-3-Carbonitrile)

Structural Similarities :

- Shared pyrazole scaffold with halogenated aryl and sulfinyl substituents.

Functional Differences :

- Ethiprole’s ethylsulfinyl group confers reduced persistence in environmental matrices compared to fipronil, suggesting the target’s thiomorpholino group may further modulate environmental half-life .

Research Findings :

Pyrazon (5-Amino-4-Chloro-2-Phenyl-3-(2H)-Pyridazinone)

Structural Similarities :

- Pyridazinone core with amino and chloro substituents, differing from the pyrazole in the target compound.

Functional Differences :

- Pyrazon acts as a herbicide by inhibiting photosynthesis, whereas the target’s structure suggests non-herbicidal applications (e.g., enzyme inhibition or receptor modulation) .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 1-(3,5-difluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry protocols. Key parameters include:

- Catalyst System : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system .

- Temperature : 50°C for 16 hours to ensure complete conversion .

- Purification : Flash chromatography using gradient elution (cyclohexane/ethyl acetate 20:1 to 4:1) with Celite dry-loading to minimize product loss .

- Yield Optimization : Use stoichiometric excess of alkyne (1.3 equiv) and monitor reaction progress via TLC (Rf = 0.57 in cyclohexane/ethyl acetate 1:1) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-spectral approach is essential:

- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substitution patterns, fluorine coupling (e.g., δ = -107.33 ppm in 19F NMR), and thiomorpholinosulfonyl integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at 1543 cm⁻¹) .

- X-ray Crystallography : Cross-reference with structurally analogous pyrazole derivatives (e.g., C16H8F6N2 in ) for bond-length validation .

Q. How should researchers design stability studies to assess the compound's degradation under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Conditions : Expose the compound to 40°C/75% RH (humidity) and UV light for 6 months .

- Analysis : Monitor degradation via HPLC purity checks and identify byproducts using LC-MS .

- Storage Recommendations : Store in airtight containers at -20°C, desiccated, and shielded from light, as suggested for similar sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing thiomorpholinosulfonyl substituents in pyrazole derivatives?

- Methodological Answer : Address spectral ambiguities through:

- Decoupling Experiments : Suppress 19F-1H coupling to isolate splitting patterns .

- DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA, referencing crystallographic data (e.g., bond angles in ) .

- Comparative Analysis : Cross-check with thiomorpholine sulfonyl analogs (e.g., δ = 56.3 ppm for CH2 groups in 13C NMR) .

Q. What strategies are recommended for evaluating the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer : Adopt tiered environmental risk assessment frameworks:

- Partitioning Studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) using OECD Test 121 .

- Biodegradation Assays : Conduct OECD 301F ready biodegradability tests under aerobic conditions .

- Toxicity Testing : Use Daphnia magna (EC50) and algal growth inhibition assays (OECD 201/202) .

Q. How can contradictory bioactivity data from different assay models be systematically analyzed?

- Methodological Answer : Apply multivariate statistical approaches:

- Experimental Design : Use split-plot models (e.g., randomized blocks with subplots for biological replicates) to isolate assay variability .

- Data Normalization : Calibrate results against positive controls (e.g., TNF-α inhibitors in ) .

- Meta-Analysis : Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) using Bayesian inference to resolve contradictions .

Q. What computational methods can predict the compound's reactivity in novel synthetic pathways?

- Methodological Answer : Leverage quantum mechanical and cheminformatics tools:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Retrosynthesis Software : Use tools like Chematica to propose pathways based on thiomorpholine sulfonyl analogs .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using crystallographic data from related pyrazoles .

Q. How can researchers optimize the regioselectivity of pyrazole functionalization during derivatization?

- Methodological Answer : Control substitution patterns via:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) at C4 to direct sulfonylation to C3 .

- Metal Catalysis : Employ palladium-mediated C-H activation for late-stage diversification .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.